2-(4-(Difluoromethyl)phenyl)-4-methylthiazole-5-carboxylic acid
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Overview
Description
2-(4-(Difluoromethyl)phenyl)-4-methylthiazole-5-carboxylic acid is an organic compound featuring a thiazole ring substituted with a difluoromethyl group on the phenyl ring and a carboxylic acid group
Mechanism of Action
Target of Action
Similar compounds are known to interact with various enzymes and receptors in the body
Mode of Action
It’s known that similar compounds can undergo various chemical reactions such as nucleophilic addition-elimination reactions , and Suzuki–Miyaura cross-coupling reactions . These reactions involve the formation of new bonds and the breaking of existing ones, leading to changes in the structure of the compound and its targets.
Biochemical Pathways
Similar compounds have been shown to affect various biochemical pathways, including those involved in the detoxification and clearance of foreign toxic substances from the body
Pharmacokinetics
A related compound, 2-(4-(difluoromethyl)phenyl)acetic acid, has been reported to have high gastrointestinal absorption and to be permeable to the blood-brain barrier . The compound’s lipophilicity, as indicated by its Log Po/w values, suggests it may have good membrane permeability .
Result of Action
Similar compounds have been shown to cause changes at the molecular level, such as the formation of new carbon-carbon bonds , and at the cellular level, such as the degradation of repressor proteins .
Action Environment
The action of 2-(4-(Difluoromethyl)phenyl)-4-methylthiazole-5-carboxylic acid can be influenced by various environmental factors. For instance, the reaction temperature, total flow rate, and residence time in a microreactor can affect the yield of a nitration reaction involving a similar compound . Additionally, the presence of other substances, such as sulfuric acid or organic solvents, can affect the reaction efficiency .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Difluoromethyl)phenyl)-4-methylthiazole-5-carboxylic acid typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via a Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced using difluoromethylating agents such as difluoromethyl iodide or through the use of difluorocarbene precursors.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the difluoromethyl group, potentially converting it to a methyl group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Methyl-substituted thiazole derivatives.
Substitution: Various substituted aromatic derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, 2-(4-(Difluoromethyl)phenyl)-4-methylthiazole-5-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical transformations.
Biology
In biological research, this compound can be used to study the effects of difluoromethyl groups on biological activity. It may serve as a lead compound in the development of new pharmaceuticals.
Medicine
The compound’s potential medicinal applications include its use as a scaffold for drug development. The difluoromethyl group is known to enhance metabolic stability and bioavailability, making it a valuable moiety in drug design.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Comparison with Similar Compounds
Similar Compounds
2-(4-Methylphenyl)-4-methylthiazole-5-carboxylic acid: Lacks the difluoromethyl group, which may result in different biological activity and stability.
2-(4-(Trifluoromethyl)phenyl)-4-methylthiazole-5-carboxylic acid: Contains a trifluoromethyl group instead of a difluoromethyl group, potentially leading to different electronic properties and reactivity.
Uniqueness
The presence of the difluoromethyl group in 2-(4-(Difluoromethyl)phenyl)-4-methylthiazole-5-carboxylic acid imparts unique properties, such as increased metabolic stability and altered electronic characteristics, which can be advantageous in drug design and material science.
Properties
IUPAC Name |
2-[4-(difluoromethyl)phenyl]-4-methyl-1,3-thiazole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F2NO2S/c1-6-9(12(16)17)18-11(15-6)8-4-2-7(3-5-8)10(13)14/h2-5,10H,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGWYWKWPBBTQOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)C(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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